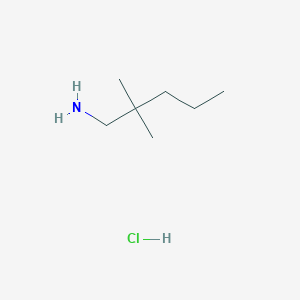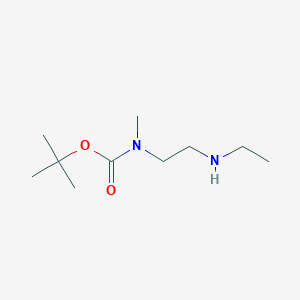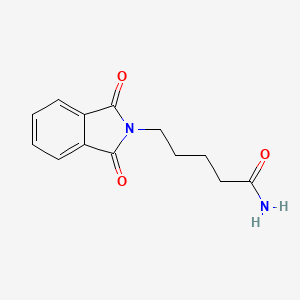
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Descripción general
Descripción
2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, also known as EMPP, is an important organic compound in the field of chemical synthesis. It is a versatile building block for the synthesis of various derivatives and has been widely used in organic synthesis. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Aplicaciones Científicas De Investigación
Pyrrolidine and Piperidine in Drug Discovery
Pyrrolidine and piperidine rings are nitrogen heterocycles widely used in medicinal chemistry to obtain compounds for treating human diseases. The interest in these saturated scaffolds is due to their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." These features have led to the development of bioactive molecules with target selectivity characterized by pyrrolidine rings and their derivatives, including applications in various biological activities (Li Petri et al., 2021).
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors is crucial for predicting drug-drug interactions. Studies on inhibitors, including those with pyrrolidine and piperidine structures, have highlighted their importance in deciphering the involvement of specific CYP isoforms in drug metabolism. This research aids in the development of safer drugs by minimizing adverse interactions (Khojasteh et al., 2011).
Methanol Reforming and Catalysts
Research in fuel processing for hydrogen production has explored methanol reforming processes, where compounds like “(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially serve as intermediates or catalysts. Cu-based catalysts have been extensively studied for their kinetic, compositional, and morphological characteristics in methanol reforming reactions, highlighting the role of various catalysts in improving efficiency and selectivity (Yong et al., 2013).
Methanotrophs and Methane Utilization
Methanotrophs, capable of using methane as their sole carbon source, demonstrate the potential for generating value while sequestering greenhouse gases. These bacteria can produce various products, including methanol, from methane, suggesting potential biotechnological applications for compounds involved in methane-to-methanol conversion processes (Strong et al., 2015).
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring and a piperidine ring. These structures are common in many biologically active compounds and can interact with various biological targets. For example, piperidine derivatives are known to interact with a wide range of receptors and enzymes .
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a variety of pathways, including inflammatory responses, neurotransmission, and cellular growth .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The presence of the ethoxymethyl and methanone groups in this compound might influence its solubility and stability, affecting its absorption and distribution .
Propiedades
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-12-4-3-9-15(12)13(16)11-5-7-14-8-6-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFUCMTZLULLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1472190.png)







![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)




